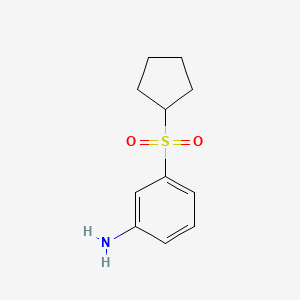

3-(Cyclopentylsulfonyl)aniline

描述

Contextual Significance of Sulfonyl Anilines in Contemporary Chemical and Biological Sciences

The sulfonamide group, a sulfonyl group connected to a nitrogen atom, and the broader class of sulfonyl-containing compounds are considered "privileged skeletons" in medicinal chemistry. americanchemicalsuppliers.combiomart.cn This designation stems from their frequent appearance in a wide array of therapeutic agents. The sulfonyl group can act as a hydrogen bond acceptor and its non-planar geometry can provide specific three-dimensional arrangements that are crucial for binding to biological targets like enzymes and receptors. biomall.in

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast number of more complex molecules, including dyes, polymers, and pharmaceuticals. bldpharm.com The combination of these two functional groups in sulfonyl anilines creates a versatile scaffold that has been extensively explored in drug discovery. americanchemicalsuppliers.combiomart.cn These motifs are present in drugs with diverse applications, highlighting their importance in the development of new medicines. americanchemicalsuppliers.combiomart.cn The reactivity of the aniline amine group allows for further chemical modifications, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. ontosight.ai

Overview of Research Trajectories for Novel Organic Compounds

The exploration of novel organic compounds is a cornerstone of chemical research, aimed at discovering new functionalities and applications. bldpharm.com Current research trajectories often focus on the development of efficient and sustainable synthetic methods to create structurally complex and diverse molecules. bldpharm.comorgsyn.org Key trends include the use of photoredox catalysis, which utilizes light to drive chemical reactions, and the development of multicomponent reactions that allow for the formation of several chemical bonds in a single step. bldpharm.com

A significant area of focus is the synthesis of "building blocks"—relatively simple molecules that can be readily incorporated into larger, more complex structures. orgsyn.orgyu.edu.jo These building blocks are designed to be modular and possess specific chemical handles that allow for predictable and efficient reactions. orgsyn.org The development of libraries of such compounds is crucial for high-throughput screening and the rapid optimization of lead compounds in drug discovery. orgsyn.org Computational tools are also playing an increasingly important role in predicting the properties and potential applications of new organic molecules, guiding synthetic efforts towards the most promising candidates.

Objectives and Scope of Academic Inquiry into 3-(Cyclopentylsulfonyl)aniline

The academic and industrial inquiry into this compound appears to be primarily focused on its utility as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. While dedicated research on the intrinsic properties and reactivity of this compound is not widely published, its commercial availability from various suppliers points to its role as a readily accessible starting material. bldpharm.comaccelachem.com

A notable example of its application is found in patent literature, where this compound is used as a key intermediate in the synthesis of a series of pyrrolotriazine compounds. These compounds were designed and synthesized as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a protein kinase that plays a crucial role in inflammatory signaling pathways. The synthesis involved the reaction of this compound with a chlorinated pyrimidine (B1678525) derivative to construct the core structure of the target inhibitors. This specific application underscores the primary objective of academic and industrial interest in this compound: to serve as a scaffold upon which more elaborate and functionally active molecules can be built.

The scope of inquiry is therefore less about the compound itself and more about the potential of the molecules that can be derived from it. The cyclopentylsulfonyl group offers a specific steric and electronic profile that can be exploited in the design of targeted inhibitors.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Number | 80213-37-2 bldpharm.com | 2751615-30-0 sigmaaldrich.com |

| Molecular Formula | C11H15NO2S bldpharm.com | C11H16ClNO2S accelachem.com |

| Molecular Weight | 225.31 g/mol bldpharm.com | 261.77 g/mol accelachem.com |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Storage | Keep in dark place, Inert atmosphere, Room temperature bldpharm.com | Data not available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopentylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQAMRJFXNMGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508714 | |

| Record name | 3-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-37-2 | |

| Record name | 3-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 Cyclopentylsulfonyl Aniline

Strategies for the Construction of the Sulfonylaniline Motif

The direct introduction of a sulfonyl group onto an aniline (B41778) ring is a primary strategy for the synthesis of sulfonylanilines. Modern synthetic methods have focused on developing milder and more efficient protocols to achieve this transformation, moving away from harsh classical conditions. These advanced approaches include visible-light-mediated protocols, transition-metal-catalyzed reactions, and metal-free methods utilizing hypervalent iodine reagents.

Direct Sulfonylation of Aniline Derivatives

Direct sulfonylation methods offer an atom-economical and straightforward route to sulfonylanilines. Recent advancements in this area have been driven by the need for greater functional group tolerance and milder reaction conditions, facilitating the synthesis of complex molecules.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–S bonds under mild conditions. nih.govrsc.org These methods often rely on the generation of sulfonyl radicals from stable precursors, such as sulfinate salts or sulfonyl fluorides, which then react with aniline derivatives. nih.govfrontiersin.org The use of visible light as a renewable energy source makes these protocols particularly attractive from a green chemistry perspective.

A common approach involves the reaction of aniline derivatives with sulfinate salts in the presence of a photocatalyst, such as an iridium or an organic acridinium catalyst. nih.gov Upon irradiation with visible light, the excited photocatalyst can oxidize the sulfinate salt to generate a sulfonyl radical. This radical then undergoes addition to the aniline derivative, followed by rearomatization to afford the desired sulfonylaniline. The reaction conditions are typically mild, and the process demonstrates a broad substrate scope. nih.govrsc.org

Alternatively, sulfonyl fluorides can be employed as stable and modifiable sulfonylation reagents in visible-light-mediated reactions. frontiersin.orgnih.gov This method offers the advantage of using readily available and often more stable precursors compared to sulfonyl chlorides. The reaction proceeds under simple and mild conditions, and the counterion of the photocatalyst has been found to have a crucial effect on the reaction efficiency. frontiersin.orgnih.gov

Table 1: Examples of Visible-Light-Mediated Sulfonylation of Anilines

| Aniline Derivative | Sulfonylating Agent | Photocatalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | Sodium Methanesulfinate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DMSO | 95 | nih.gov |

| 4-Methoxyaniline | Sodium p-Toluenesulfinate | Acridinium salt | DMA | 88 | nih.gov |

| Aniline | Phenylsulfonyl Fluoride | Ir[(ppy)2(dtbbpy)]Cl | CH3CN | 70 | frontiersin.org |

| N-Methylaniline | Dansyl Fluoride | Ir[(ppy)2(dtbbpy)]Cl | CH3CN | 85 | frontiersin.org |

Transition-metal catalysis provides a versatile platform for the C–H functionalization of anilines, including direct sulfonylation. Copper-catalyzed reactions, in particular, have been extensively explored for the formation of C–S bonds. mdpi.com These methods often utilize readily available sulfonylating agents like sulfonyl chlorides or sodium sulfinates.

One strategy involves the copper-catalyzed remote C–H sulfonylation of aniline derivatives. mdpi.com For instance, a biomass-derived heterogeneous copper catalyst has been successfully employed for the sulfonylation of anilines with sodium sulfinates at room temperature. This method is environmentally friendly and the catalyst can be recycled multiple times without significant loss of activity. mdpi.com Another approach describes the copper-catalyzed direct C–H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, demonstrating high regioselectivity for the C5 position. rsc.org

Table 2: Examples of Copper-Catalyzed Sulfonylation of Aniline Derivatives

| Aniline Derivative | Sulfonylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(o-tolyl)picolinamide | Sodium p-toluenesulfinate | CuxOy@CS-400 | DCE | 85 | mdpi.com |

| 8-Aminoquinoline | p-Toluenesulfonyl chloride | Cu(OAc)2 | Toluene | 92 | rsc.org |

| N-Phenylpicolinamide | Sodium benzenesulfinate | CuBr2 | DCE | 78 | mdpi.com |

| 8-(Methylamino)quinoline | Methanesulfonyl chloride | CuI | DMF | 85 | rsc.org |

Hypervalent iodine reagents have gained significant attention as mild and environmentally friendly oxidants and electrophilic reagents in organic synthesis. nih.govbeilstein-journals.org Their application in metal-free sulfonylation reactions represents a significant advancement, avoiding the use of potentially toxic and expensive metal catalysts. These reagents can facilitate the formation of C–S bonds through various mechanisms, including oxidative cross-coupling and electrophilic substitution. nih.gov

While direct sulfonylation of anilines using hypervalent iodine reagents to form sulfonylanilines is an emerging area, related transformations demonstrate the potential of this approach. For instance, hypervalent iodine(III) reagents have been used for the oxidative amination of various substrates. nih.gov In the context of sulfonylation, these reagents could potentially activate a sulfur source or the aniline ring to facilitate the C–S bond formation. The development of metal-free synthetic methods using hypervalent iodine compounds is a rapidly growing field, offering a sustainable alternative to traditional metal-catalyzed processes. researchgate.netmdpi.com

Formation of the Cyclopentylsulfonyl Moiety

The synthesis of 3-(cyclopentylsulfonyl)aniline requires the formation of the cyclopentylsulfonyl group. A common precursor for this moiety is cyclopentanesulfonyl chloride. This can be synthesized through several methods. One analogous approach involves the reaction of a Grignard reagent, such as cyclopropylmagnesium bromide, with sulfur dioxide, followed by chlorination with a reagent like N-chlorosuccinimide (NCS). chemicalbook.com A similar strategy could be employed starting from cyclopentylmagnesium bromide.

Alternatively, direct chlorosulfonation of cyclopentane or its derivatives with chlorosulfonic acid can be used, although this method can sometimes lead to mixtures of products. orgsyn.org A more controlled synthesis involves the oxidation of cyclopentyl thiol or dicyclopentyl disulfide to the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

Multi-Component Reactions for Sulfonylaniline Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govtcichemicals.comajrconline.org While the direct synthesis of this compound via a multi-component reaction is not yet widely reported, the principles of MCRs can be applied to construct the core sulfonylaniline scaffold.

For instance, a one-pot three-component synthesis of substituted meta-hetarylanilines has been developed, which involves the condensation of a 1,3-diketone, an amine, and acetone. beilstein-journals.org Although this specific reaction does not directly yield a sulfonylaniline, it demonstrates the feasibility of constructing substituted anilines in a single step. Adapting this strategy to incorporate a cyclopentylsulfonyl-containing building block could provide a novel and efficient route to the target molecule.

Other MCRs have been developed for the synthesis of sulfonyl-containing heterocycles. For example, a visible-light-induced three-component synthesis of 3-arylsulfonylquinolines from N-propargyl aromatic amines, diaryliodonium salts, and sulfur dioxide has been reported. rsc.org While the products are not sulfonylanilines, these examples highlight the potential of MCRs in constructing complex sulfur-containing aromatic compounds. The development of a specific MCR for the synthesis of this compound remains a promising area for future research.

Derivatization and Functionalization Reactions of the Aniline Moiety in this compound

The reactivity of the this compound molecule is dominated by the aniline moiety. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, while also serving as a versatile nucleophile for the formation of new carbon-nitrogen bonds.

The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the amino group. chemistrysteps.combyjus.com This group directs incoming electrophiles primarily to the ortho and para positions (C2, C4, and C6) by stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) through resonance. wikipedia.orglumenlearning.com The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the ring, creating regions of high electron density at these positions. wikipedia.org

In the case of this compound, the situation is nuanced by the presence of the cyclopentylsulfonyl group at the C3 position. Sulfonyl groups are deactivating and act as meta-directors. Therefore, the two substituents have conflicting directing effects. However, the amino group is a powerful activator, and its directing effect typically dominates. chemistrysteps.com Consequently, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, namely the C2, C4, and C6 positions. The C5 position is meta to the amino group and ortho to the deactivating sulfonyl group, making it the least likely site for substitution. Steric hindrance from the bulky cyclopentylsulfonyl group might influence the ratio of ortho versus para products. wikipedia.org

Common electrophilic aromatic substitution reactions applicable to anilines include halogenation, nitration, and sulfonation. byjus.comwikipedia.org However, direct nitration can be problematic as the acidic conditions can protonate the amino group, forming an anilinium ion which is a deactivating meta-director. byjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directed by -NH₂ | Directed by -SO₂-c-C₅H₉ | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Activated | High |

| C4 | Para (Activating) | Ortho (Deactivating) | Activated | High |

| C5 | Meta (Deactivating) | Ortho (Deactivating) | Deactivated | Low |

| C6 | Ortho (Activating) | Meta (Deactivating) | Activated | High |

The primary amino group of this compound serves as an effective nucleophile, readily reacting with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically acid-catalyzed and proceeds through a reversible nucleophilic addition mechanism. libretexts.org The initial addition of the amine to the carbonyl carbon forms a tetrahedral intermediate called a carbinolamine. libretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The pH of the reaction medium is crucial; sufficient acid is needed to catalyze the dehydration step, but excessive acidity will protonate the starting aniline, rendering it non-nucleophilic and halting the initial addition step. libretexts.org

Aniline and its derivatives can also act as nucleophilic catalysts themselves, accelerating reactions such as the formation of hydrazones and oximes in aqueous media. researchgate.net This catalytic activity opens avenues for using this compound not just as a substrate but potentially as a catalyst in specific organic transformations.

Table 2: General Scheme for Imine Formation

| Reactants | Catalyst | Intermediate | Product |

|---|---|---|---|

| This compound + Aldehyde/Ketone (R-CO-R') | Acid (e.g., H⁺) | Carbinolamine | Imine/Schiff Base |

While traditional electrophilic substitutions are governed by the inherent directing effects of the substituents, modern synthetic methods allow for functionalization at positions that are electronically or sterically disfavored. Remote C-H functionalization enables the modification of C-H bonds at the meta or para positions relative to a directing group. nih.gov

For this compound, achieving functionalization at the C5 position, which is meta to the powerful ortho-, para-directing amino group, would require such a strategy. This is often accomplished by installing a removable directing group on the aniline nitrogen. This directing group contains a coordinating atom that binds to a transition metal catalyst (e.g., palladium), forming a cyclometalated intermediate. nih.gov This complex then positions the catalyst to activate a specific remote C-H bond. By using templates or mediators like norbornene, it is possible to relay an initial ortho-palladation to the meta-position, enabling subsequent cross-coupling reactions. nih.gov Another approach involves using catalysts that operate through a radical pathway, which can sometimes override conventional directing group effects. mdpi.com

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, involving the modification of complex, drug-like molecules at a late step in the synthetic sequence. mpg.dempg.de This approach allows for the rapid generation of a library of analogues from a common core structure, which can be used to explore structure-activity relationships. nih.gov

This compound is an ideal scaffold for LSF. The various functionalization reactions discussed—electrophilic substitution, imine formation, and remote C-H activation—can be employed to introduce a wide range of substituents onto the molecule. For instance, photoredox-catalyzed reactions have proven effective for the late-stage sulfonylation of complex drug molecules, demonstrating the feasibility of modifying such scaffolds under mild conditions. nih.govresearchgate.net The ability to selectively introduce new functional groups allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methods. The formation of the sulfonylaniline core often involves radical intermediates.

The synthesis of sulfonylated anilines, including this compound, can be achieved through modern methods that proceed via radical mechanisms, often under mild, visible-light-mediated conditions. frontiersin.org These methods offer an alternative to classical approaches like electrophilic aromatic substitution with sulfonyl chlorides, which often require harsh conditions. nih.gov

A plausible mechanism for the photoredox-catalyzed sulfonylation of anilines with sulfinate salts involves the following key steps: nih.govresearchgate.net

Excitation of Photocatalyst: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state.

Generation of Radical Cation: The excited photocatalyst oxidizes the aniline derivative via a single electron transfer (SET) process, forming an aniline radical cation. researchgate.netfrontiersin.org

Generation of Sulfonyl Radical: Concurrently, the sulfinate salt is oxidized (often by an external oxidant like K₂S₂O₈ or by the photocatalyst) to generate a sulfonyl radical. mdpi.comnih.gov

Radical Coupling: The sulfonyl radical couples with the aniline radical cation.

Deprotonation: Subsequent loss of a proton re-aromatizes the ring and yields the final sulfonylated aniline product. nih.gov

The involvement of a radical pathway is supported by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO or BHT. mdpi.com This mechanistic pathway avoids the need for harsh Lewis or Brønsted acids and high temperatures, making it compatible with a wider range of functional groups and suitable for late-stage functionalization. nih.gov

Table 3: Key Intermediates in Radical Sulfonylation

| Intermediate | Method of Generation | Role in Mechanism |

|---|---|---|

| Aniline Radical Cation | Oxidation of aniline by excited photocatalyst | Electrophilic partner for radical coupling |

| Sulfonyl Radical | Oxidation of sulfinate salt | Nucleophilic partner for radical coupling |

| Sulfate Radical Anion (SO₄·⁻) | From persulfate oxidant | Can initiate oxidation cycles |

Electron Transfer Processes in Photoredox Catalysis

The synthesis and transformation of arylsulfones, including this compound, have been significantly advanced through the application of photoredox catalysis. This methodology relies on the generation of highly reactive radical intermediates via single-electron transfer (SET) processes, facilitated by a photocatalyst upon visible light irradiation. nih.gov While specific studies on this compound are not prevalent, the general mechanism for the sulfonylation of anilines provides a strong framework for understanding the electron transfer events this compound would undergo. nih.govnih.gov

In a typical photoredox-catalyzed sulfonylation of an aniline derivative, the process is initiated by the photoexcitation of a catalyst, often an iridium or ruthenium complex, by visible light. acs.org This excited state of the photocatalyst can then engage in electron transfer with the reactants in one of two primary quenching cycles: oxidative or reductive. acs.org

In an oxidative quenching cycle , the excited photocatalyst accepts an electron from a suitable donor, which in this context is typically the aniline derivative. nih.gov For this compound, this would involve the oxidation of the aniline nitrogen to form an aniline radical cation. Concurrently, the reduced photocatalyst can then donate an electron to a sulfonyl source, such as a sulfinate salt or sulfonyl chloride, to generate a sulfonyl radical. nih.gov

Conversely, in a reductive quenching cycle , the excited photocatalyst donates an electron to an acceptor, which would be the sulfonyl source, directly generating the sulfonyl radical. The resulting oxidized photocatalyst is then regenerated by accepting an electron from the aniline, again forming the aniline radical cation. acs.org

A plausible electron transfer pathway for the formation of a compound like this compound via the sulfonylation of aniline is depicted in the following table, which outlines the key steps and the roles of the participating species.

The choice between an oxidative and reductive quenching pathway is influenced by the redox potentials of the specific photocatalyst, the aniline derivative, and the sulfonyl precursor used. nih.gov

Role of Intermediates and Transition States

The electron transfer processes described above lead to the formation of key reactive intermediates that are crucial for the formation of the desired carbon-sulfur bond in sulfonylated anilines like this compound. The primary intermediates are the aniline radical cation and the sulfonyl radical. nih.govnih.gov

The aniline radical cation is formed through the single-electron oxidation of the aniline derivative. nih.gov This intermediate is electrophilic and is susceptible to nucleophilic attack. However, in the context of sulfonylation, it is the radical nature of this species that is most relevant for the subsequent bond formation.

The sulfonyl radical is generated from a sulfonyl precursor, such as a sulfinate salt or a sulfonyl chloride, via a single-electron transfer. acs.org This radical is electrophilic and readily participates in radical-radical coupling reactions or addition to unsaturated systems.

The key bond-forming step is the coupling of the aniline radical cation and the sulfonyl radical. This can proceed through a radical-radical coupling mechanism. The resulting intermediate then undergoes deprotonation to afford the final sulfonylated aniline product and regenerate the photocatalyst's ground state, thus completing the catalytic cycle. nih.gov

The following table summarizes the key intermediates and their roles in the photoredox-catalyzed synthesis of sulfonylated anilines.

The transition states in these radical coupling reactions are generally considered to be of low energy, which contributes to the high efficiency of these photoredox-catalyzed processes under mild conditions. The regioselectivity of the sulfonylation is often dictated by the electronic properties and steric environment of the aniline radical cation.

Comprehensive Structural Characterization and Solid State Analysis of 3 Cyclopentylsulfonyl Aniline

Advanced Spectroscopic Techniques for Molecular Elucidation

The structural characterization of 3-(Cyclopentylsulfonyl)aniline would rely on a combination of advanced spectroscopic methods to provide a complete picture of its molecular architecture, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

Detailed ¹H and ¹³C NMR spectra would be essential for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring and the aliphatic protons of the cyclopentyl group. The chemical shifts (δ) and coupling constants (J) would reveal the substitution pattern on the aromatic ring and the conformation of the cyclopentyl ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts would differentiate between the aromatic carbons, with those directly attached to the sulfonyl and amino groups showing characteristic downfield and upfield shifts, respectively. The signals for the cyclopentyl carbons would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| Cyclopentyl C-H (methine) | 3.0 - 4.0 | 55 - 70 |

| Cyclopentyl C-H (methylene) | 1.5 - 2.5 | 20 - 40 |

| Amino N-H | 3.5 - 5.0 | N/A |

To unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, connecting adjacent protons within the aniline and cyclopentyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly attached proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclopentylsulfonyl group to the aniline ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the sulfonyl group (SO₂) (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions within the aniline chromophore. The position of the absorption maxima (λ_max) would be influenced by the electronic effects of the cyclopentylsulfonyl substituent on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound.

Fragmentation Pathway Analysis: By analyzing the fragment ions produced upon ionization, it would be possible to deduce the connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds, as well as fragmentation of the cyclopentyl ring.

Computational Chemistry and Theoretical Investigations of 3 Cyclopentylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3-(Cyclopentylsulfonyl)aniline, these theoretical methods provide invaluable insights into its three-dimensional structure, stability, electronic environment, and potential for chemical reactions. By modeling the molecule's behavior at the atomic level, researchers can predict its characteristics without the need for empirical synthesis and analysis, thereby guiding further experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the total energy of a system is a functional of its electron density. By minimizing this energy, DFT calculations can determine the most stable geometric arrangement of atoms in a molecule, a process known as geometry optimization.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find its ground-state geometry. nih.gov The calculations would precisely predict the bond lengths, bond angles, and dihedral angles of the molecule. Key structural parameters of interest would include the C-S and S-N bond lengths of the sulfonyl bridge, the geometry of the cyclopentyl ring (likely an envelope or twist conformation), and the planarity of the aniline (B41778) ring. The interaction between the electron-withdrawing cyclopentylsulfonyl group and the electron-donating amino group on the benzene (B151609) ring would influence the aromatic system's bond lengths and the C-N bond character. The stability of the molecule is directly related to the optimized energy value obtained from these calculations.

Illustrative Data Table for Optimized Geometrical Parameters The following table is a template representing how DFT-calculated data for this compound would be presented. Specific values are not available in published literature and are represented by placeholders.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | X.XXX | C6-C1-C2 | XXX.X |

| C-S | X.XXX | C-S-N | XXX.X |

| S-O1 | X.XXX | O1-S-O2 | XXX.X |

| C-N (aniline) | X.XXX | C-C-N (aniline) | XXX.X |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group's nitrogen atom. Conversely, the LUMO would likely be distributed over the electron-withdrawing cyclopentylsulfonyl group and the benzene ring. The calculated energy gap would quantify the molecule's stability and predict the energy required for its lowest electronic transition, which is fundamental to its UV-Vis absorption properties. researchgate.net

Illustrative Data Table for FMO Properties This table demonstrates how FMO analysis results for this compound would be displayed. The values are placeholders.

| Parameter | Energy (eV) |

| HOMO Energy | -X.XXX |

| LUMO Energy | -Y.YYY |

| HOMO-LUMO Gap (ΔE) | Z.ZZZ |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and electrostatic potential surrounding a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote areas of intermediate potential.

An MEP map of this compound would clearly delineate its reactive sites. The region around the lone pair of the nitrogen atom in the amino group would be colored red, identifying it as a primary site for electrophilic attack and hydrogen bond donation. The areas around the electronegative oxygen atoms of the sulfonyl group would also show a strong negative potential. In contrast, the hydrogen atoms of the amino group and regions near the sulfur atom would likely be colored blue, indicating a positive potential and susceptibility to nucleophilic interaction. This analysis provides a clear, intuitive picture of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of lone pairs, core pairs, and bonding/antibonding orbitals. This analysis provides a quantitative understanding of charge transfer and intramolecular interactions.

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures, which can be used to validate and interpret experimental data.

Infrared (IR) Spectra: By performing a vibrational frequency analysis using DFT, a simulated IR spectrum for this compound can be generated. This would predict the characteristic vibrational modes, such as N-H stretching of the amino group, asymmetric and symmetric S=O stretching of the sulfonyl group, C-H stretching of the aromatic and cyclopentyl rings, and C-S bond vibrations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. This simulation would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for this molecule would likely be π→π* transitions within the aniline ring and n→π* transitions involving the nitrogen lone pair.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. mdpi.com The predicted shifts for the aromatic protons, the hydrogens on the cyclopentyl ring, and the amine protons would provide a theoretical spectrum that is invaluable for confirming the molecule's structure in experimental settings.

Illustrative Data Table for Predicted Spectroscopic Data This table is a template for presenting simulated spectroscopic data. Actual calculated values are not available.

| Spectrum | Parameter | Predicted Value |

| IR | N-H Stretch | ~3400-3500 cm⁻¹ |

| IR | S=O Asymmetric Stretch | ~1300-1350 cm⁻¹ |

| UV-Vis | λmax | ~250-300 nm |

| ¹H NMR | Aromatic Protons | δ 6.5-7.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this atomic motion over time by solving Newton's equations of motion for the system. This provides insight into the molecule's conformational flexibility and behavior in different environments (e.g., in a solvent).

A conformational analysis of this compound would explore the different spatial arrangements (conformers) the molecule can adopt and their relative energies. nih.gov Key areas of flexibility include the rotation around the C-S and C-N bonds, as well as the puckering of the cyclopentyl ring. MD simulations would reveal the preferred orientations of the cyclopentylsulfonyl group relative to the aniline ring and identify the most stable conformers. This information is crucial, as the biological activity and physical properties of a molecule are often dependent on its accessible conformations.

In Silico Screening and Rational Drug Design Methodologies

Computational techniques are instrumental in the early phases of drug discovery, allowing for the efficient screening of large compound libraries and the rational design of molecules with desired biological activities.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be employed to predict its binding mode within the active site of a target protein. The sulfonamide moiety is a key feature, known to act as a hydrogen bond donor and acceptor, potentially interacting with key residues in an enzyme's active site. The cyclopentyl group introduces a degree of conformational flexibility and lipophilicity, which can influence binding affinity and selectivity.

Simulations would typically involve preparing a 3D structure of the target protein and generating multiple conformations of this compound. The docking algorithm then systematically fits these conformations into the binding pocket, scoring them based on factors like intermolecular forces, electrostatic interactions, and desolvation penalties. The results would provide insights into the most probable binding pose and the key interactions driving complex formation.

Table 1: Hypothetical Molecular Docking Results for this compound Analogs

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| This compound | Kinase A | -8.5 | Lys72, Glu91, Asp184 | Hydrogen Bond, Hydrophobic |

| Analog 1 (4-fluoro) | Kinase A | -8.9 | Lys72, Glu91, Asp184, Phe185 | Hydrogen Bond, Halogen Bond |

Pharmacophore Modeling for Target Binding Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a target can be generated based on the structures of known active ligands or the protein's binding site itself. For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the aniline nitrogen), and a hydrophobic feature (from the cyclopentyl ring).

This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the same essential features and are therefore likely to bind to the same target. This approach is particularly useful for identifying structurally diverse compounds that may have similar biological activity.

Scaffold Hopping and Chemotype Diversification Studies

Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can serve as replacements for a known active scaffold while retaining similar biological activity. nih.govresearchgate.netnih.gov Starting with the this compound core, scaffold hopping algorithms would search for alternative ring systems or core structures that can present the key pharmacophoric features in a similar spatial arrangement.

This technique is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold. For example, the aniline core could be replaced with a different heterocyclic system to modulate properties like metabolic stability or solubility.

Virtual Library Design and Screening

Virtual library design involves the computational generation of a large set of structurally related molecules that can be screened for potential biological activity. Starting with the this compound scaffold, a virtual library could be created by systematically modifying the substitution patterns on the aniline ring or by replacing the cyclopentyl group with other cyclic or acyclic moieties.

This library can then be subjected to virtual screening using techniques like molecular docking and pharmacophore modeling to prioritize a smaller subset of compounds for synthesis and experimental testing. This approach significantly accelerates the hit-to-lead optimization process by focusing resources on the most promising candidates.

Computational Toxicology and ADME Prediction (excluding basic properties)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the discovery process is crucial to avoid late-stage failures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biological Endpoints

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are built by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that are most predictive.

For this compound and its analogs, QSAR models could be developed to predict various biological endpoints, such as inhibition of a specific enzyme, cytotoxicity, or other toxicological endpoints like mutagenicity. nih.gov The models would use calculated molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). A well-validated QSAR model can be a powerful tool for predicting the activity and potential liabilities of newly designed compounds before they are synthesized.

Table 2: Example of Descriptors Used in a QSAR Model for Aniline Derivatives

| Descriptor | Description | Importance in Model |

|---|---|---|

| LogP | Octanol-water partition coefficient | Correlates with membrane permeability and bioavailability. |

| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and cell penetration. |

| MW | Molecular Weight | Influences size-dependent absorption and distribution. |

| H-bond Donors | Number of hydrogen bond donors | Affects solubility and target binding. |

Structural Alerts (SAs) Identification for Potential Toxicity

In the field of computational toxicology, a structural alert (SA) or toxicophore refers to a molecular fragment or substructure that is known to be linked to potential toxicity. nih.govresearchgate.net These fragments can render a molecule chemically reactive or susceptible to metabolic transformation into reactive metabolites, which can then interact with biological macromolecules like DNA and proteins, leading to adverse effects. nih.gov The identification of such alerts in the early stages of drug discovery is a critical step to mitigate the risk of idiosyncratic drug reactions. nih.govwashington.edu

The chemical structure of this compound contains two key functional groups: an aniline moiety and a cyclopentylsulfonyl group. The primary structural alert within this molecule is the aniline substructure. researchgate.net Aniline and its derivatives are well-documented structural alerts associated with several forms of toxicity, including mutagenicity and carcinogenicity. researchgate.netacs.org

The toxicity of anilines is often linked to their metabolic bioactivation, primarily through oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. washington.edu The aniline nitrogen can be oxidized to form N-hydroxylamine and subsequently nitroso derivatives. researchgate.net These metabolites are electrophilic and can form covalent bonds with cellular nucleophiles, including proteins and DNA, which is a key initiating event for toxicity. nih.gov

Three factors have been identified as contributing to aniline mutagenicity:

The facility of the aniline binding to the CYP1A2 active site. acs.org

The ease of proton abstraction from the aromatic amine (ArNH2). acs.org

The susceptibility of the N-hydroxyaniline (ArNH-OH) bond to proton-mediated heterolysis. acs.org

| Structural Alert | Potential Metabolic Pathway | Reactive Metabolite | Potential Toxicological Endpoint |

|---|---|---|---|

| Aniline | N-oxidation by Cytochrome P450 enzymes | N-hydroxylamine, Nitrosoarene | Mutagenicity, Carcinogenicity, Hepatotoxicity, Hematotoxicity |

Read-Across Methodologies for Hazard Assessment

Read-across is a non-testing, data-gap filling technique used in chemical safety assessment. altex.orgecetoc.org It involves predicting the properties and potential hazards of a "target" chemical, for which limited data is available, by using data from one or more structurally and mechanistically similar "source" chemicals. ecetoc.orgeuropa.eu This approach is predicated on the hypothesis that structurally similar compounds will have similar physicochemical, toxicokinetic, and toxicodynamic properties. altex.org The use of read-across is a key strategy for reducing animal testing while complying with regulatory requirements. ecetoc.org

For a hazard assessment of this compound, a read-across approach would be developed based on a clear hypothesis. The primary hypothesis would be that the toxicological profile of this compound is comparable to that of other substituted anilines and/or benzenesulfonamides due to shared structural features and expected similarities in metabolic pathways. acs.org

The process involves several key steps:

Problem Formulation: Defining the specific toxicological endpoints that need to be assessed (e.g., genotoxicity, repeated dose toxicity). europa.eu

Source Analogue Identification: Searching for chemicals with high-quality existing data that are structurally similar to this compound. Analogues would be selected based on the presence of the aniline ring and the sulfonyl group.

Analogue Evaluation: Assessing the quality and relevance of the data from the source analogues. A crucial part of this step is to justify the similarity between the source and target chemicals, considering not just structure but also potential metabolic pathways and mechanisms of action (MOA). acs.orgnih.gov

Data Gap Filling: Predicting the endpoint for the target chemical based on the data from the selected source analogue(s). europa.eu

Uncertainty Assessment: Evaluating the confidence in the read-across prediction, considering any structural, metabolic, or mechanistic differences between the source and target compounds. europa.eu

A successful read-across justification for this compound would rely on demonstrating that the cyclopentylsulfonyl group does not introduce a unique metabolic pathway or mechanism of action that is not seen in the chosen source analogues. acs.org

| Component | Target Chemical | Potential Source Analogues | Justification for Analogue Selection | Key Considerations |

|---|---|---|---|---|

| Hazard Assessment | This compound | - Benzenesulfonamide

| - Presence of the aniline structural alert.

| - Influence of the cyclopentyl group on lipophilicity and steric hindrance.

|

In Silico Prediction of Pharmacokinetic Profiles

In silico modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential component of modern drug discovery and chemical safety assessment. mdpi.comnih.gov These computational methods predict the pharmacokinetic profile of a compound before its synthesis, allowing for early identification of potential liabilities and optimization of drug-like properties. nih.govresearchgate.net Predicting ADME helps to reduce the failure rate of drug candidates in later stages of development. mdpi.com

The pharmacokinetic profile of this compound can be theoretically estimated using various quantitative structure-property relationship (QSPR) models and other computational tools. These predictions are based on the molecule's structural and physicochemical properties.

Absorption: The molecule's potential for oral absorption can be predicted. Factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are key inputs for models that predict gastrointestinal (GI) absorption and adherence to guidelines like Lipinski's Rule of Five. mdpi.com

Distribution: Computational models can predict the extent to which a compound will distribute into various tissues. Key predicted parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), which is critical for assessing potential central nervous system (CNS) effects. nih.gov

Metabolism: The aniline moiety is a known site for metabolism by CYP enzymes, particularly CYP1A2. acs.org In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions. nih.gov

Excretion: The likely route and rate of elimination can be estimated. Parameters such as total clearance and the potential for being a substrate of renal transporters (like Organic Cation Transporter 2, OCT2) can be predicted. nih.gov

These in silico predictions provide a foundational understanding of how this compound might behave in a biological system, guiding further experimental testing.

| ADME Parameter | Predicted Property | Rationale/Implication |

|---|---|---|

| Absorption | High Gastrointestinal (GI) Absorption | The molecule likely conforms to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Low Skin Permeability | The presence of the polar sulfonyl group may limit passive diffusion across the skin. | |

| Distribution | High Plasma Protein Binding | Sulfonamides often exhibit significant binding to plasma proteins, which can affect the free concentration of the drug. |

| Unlikely to cross Blood-Brain Barrier (BBB) | The polarity of the sulfonyl group and the primary amine may restrict passage into the central nervous system. | |

| Metabolism | Probable substrate of CYP1A2 | The aniline moiety is a known target for oxidation by CYP enzymes. |

| Possible inhibitor of some CYP isoforms | Many sulfonamide-containing compounds can inhibit specific CYP enzymes. | |

| Excretion | Primarily Renal Clearance | Metabolites are likely to be sufficiently polar for excretion via the kidneys. |

Advanced Medicinal Chemistry and Biological Activity Profiling of 3 Cyclopentylsulfonyl Aniline

The Sulfonylaniline Moiety as a Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group and its derivatives, including the sulfonylaniline moiety, are cornerstones of medicinal chemistry and are recognized as "privileged scaffolds." researchgate.net This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities. The impact of sulfur-containing compounds, particularly sulfonamides, has been instrumental in the evolution of the pharmaceutical industry, with 362 such drugs having received FDA approval. nih.govnih.gov

The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil in the 1930s. Since then, this versatile scaffold has led to the development of a multitude of drugs targeting a wide array of diseases. researchgate.net The sulfonylaniline motif, which combines both sulfonyl and amine groups, is prevalent in diverse, clinically significant drugs. These include treatments for cancer, viral infections, and inflammatory diseases. nih.gov

The success of the sulfonylaniline scaffold can be attributed to several key factors:

Structural Versatility : The geometry of the sulfonamide group allows it to act as a stable, non-planar linker, while the nitrogen atom can serve as a crucial hydrogen bond donor, facilitating strong interactions with biological targets.

Broad Biological Activity : Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, diuretic, and antihypertensive effects. researchgate.net

Synthetic Accessibility : Well-established and versatile synthetic routes allow for the facile creation of large libraries of sulfonylaniline derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov

Examples of drugs that incorporate the sulfonylaniline or a related sulfonamide structure highlight its therapeutic importance across different disease areas. This proven track record solidifies the status of the sulfonylaniline moiety as a privileged scaffold, making it a continued focus for the design and discovery of new therapeutic agents.

In Vitro Biological Evaluation Methodologies

To characterize the biological activity of a compound such as 3-(Cyclopentylsulfonyl)aniline, a series of robust in vitro assays are employed. These laboratory-based tests are essential for the initial screening and characterization of small molecules, providing critical data on their effects on cells and molecular targets before more complex in vivo studies are undertaken. nih.govresearchgate.net This evaluation pipeline typically begins with broad, cell-based assays and progresses to more specific, target-focused studies.

Cell-Based Assay Development and Screening

These assays are crucial for establishing a compound's therapeutic window and identifying its potential for causing cellular damage. baseclick.eu A variety of methods are available, each with distinct principles, advantages, and limitations. semanticscholar.org

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

| Assay Type | Principle | Readout | Advantages | Disadvantages |

|---|---|---|---|---|

| MTT/MTS/XTT | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product. baseclick.eu | Colorimetric (Absorbance) | Well-established, cost-effective, high-throughput. abcam.com | Can be affected by compounds that alter cellular metabolism; MTT requires a solubilization step. abcam.com |

| Resazurin (AlamarBlue) | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells. abcam.com | Fluorometric or Colorimetric | Highly sensitive, non-toxic to cells, allows for multiplexing. abcam.com | Potential for interference from fluorescent compounds. abcam.com |

| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage. creative-bioarray.com | Colorimetric | Directly measures cytotoxicity and cell lysis. | Less sensitive for early-stage apoptosis; timing is critical. |

| ATP-Based | Quantifies intracellular ATP levels using the luciferase enzyme, as ATP is rapidly depleted in non-viable cells. cellsignal.com | Luminescence | Very sensitive, rapid, and suitable for high-throughput screening. | Signal can be affected by metabolic state; requires specific reagents. |

| Dye Exclusion (e.g., Trypan Blue) | Relies on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells take them up. cellsignal.com | Microscopic Cell Counting | Simple, direct measurement of live vs. dead cells. | Low-throughput, subjective, does not distinguish between apoptotic and necrotic cells. |

Phenotypic screening identifies compounds based on their ability to produce a desired change in a cell's appearance or function, without prior knowledge of the specific molecular target. technologynetworks.com This approach is powerful for discovering drugs with novel mechanisms of action. the-scientist.com

High-content imaging (HCI), also known as high-content screening (HCS), has revolutionized phenotypic screening by combining automated microscopy with sophisticated image analysis. o2hdiscovery.coalitheagenomics.com This technology allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner. nih.gov In a typical HCI assay, cells are treated with a compound and then stained with fluorescent dyes to label specific subcellular structures like the nucleus, cytoskeleton, or organelles. alitheagenomics.com Automated microscopes capture high-resolution images, and powerful algorithms quantify various phenotypic features, such as:

Changes in cell morphology (size, shape)

Protein translocation between cellular compartments o2hdiscovery.co

Organelle health and function

Cell cycle status

Apoptosis induction

By providing rich, quantitative data at the single-cell level, HCI enables a deeper understanding of a compound's biological effects and its mechanism of action. alitheagenomics.com

To understand the mechanisms underlying a compound's observed effects, it is crucial to investigate its impact on intracellular signaling pathways. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, governing fundamental cellular processes. creative-diagnostics.com

Pathway analysis helps to identify which proteins and signaling cascades are modulated by the compound. wikipedia.org This can be achieved through various proteomic techniques that quantify the expression and activation state of key proteins. nih.govspringernature.com For example, researchers can measure changes in protein phosphorylation, a key regulatory mechanism, to determine if a specific pathway is activated or inhibited. creative-diagnostics.com This analysis provides a detailed molecular fingerprint of the compound's activity and helps to identify its potential molecular targets. nih.gov

Target Engagement and Binding Affinity Studies

Once a compound demonstrates interesting activity in cell-based assays, the next critical step is to confirm that it directly interacts with its intended molecular target—a process known as target engagement. nih.gov Quantifying this interaction is essential for optimizing a drug's potency and for building a clear structure-activity relationship (SAR). sartorius.comacs.org Failure to confirm target engagement can lead to misinterpretation of results, especially if the observed cellular effects are due to off-target activities. nih.gov

Several biophysical techniques are available to measure the direct binding of a small molecule to a purified protein target. These methods provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation). technologynetworks.com

Table 2: Key Methodologies for Target Engagement and Binding Affinity

| Technique | Principle | Key Parameters Measured | Primary Use |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and flows the compound over the surface. Changes in the refractive index at the surface, caused by binding, are measured in real-time. | Affinity (K D), Association rate (k on), Dissociation rate (k off), Residence time (τ) acs.orgtechnologynetworks.com | Detailed kinetic and affinity characterization. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a compound and its target protein in solution. | Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic profiling of the binding interaction. |

| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T m). researchgate.net | Melting Temperature Shift (ΔT m) | High-throughput screening for initial hit identification; confirms direct binding. |

| Biolayer Interferometry (BLI) | Similar to SPR, this label-free technology measures changes in the interference pattern of white light reflected from a biosensor tip where the target is immobilized. sartorius.com | Affinity (K D), Association rate (k on), Dissociation rate (k off) | High-throughput kinetic screening and affinity measurement. |

Confirming that a compound like this compound engages its intended target and quantifying the affinity and kinetics of this interaction are crucial steps in validating it as a lead candidate for further development. researchgate.netnih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a comprehensive search of scientific literature and databases, detailed research findings on the advanced medicinal chemistry and biological activity of the chemical compound this compound are not publicly available.

Efforts to gather specific data for a thorough analysis of this compound, as outlined in the requested article structure, did not yield any published studies. The investigation sought to uncover information regarding its biological interactions, including binding affinities, cellular engagement, and enzymatic effects, as well as its in vivo pharmacological properties and structure-activity relationships.

The intended article was to be structured around the following key areas of investigation:

Advanced Medicinal Chemistry and Biological Activity Profiling: This section was planned to detail the specific interactions of this compound with biological targets.

Saturation Binding and Real-Time Binding Assays: This subsection would have presented data on the affinity and kinetics of the compound's binding to its putative receptors.

Cellular Thermal Shift Assay (CETSA): This was intended to provide evidence of target engagement within a cellular environment.

Enzyme Inhibition and Activation Assays: This section would have explored the compound's effects on specific enzymatic pathways.

In Vivo Pharmacological Evaluation Models: The aim here was to describe the preclinical animal models used to assess the efficacy and potency of the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: This final section would have identified the key molecular features of this compound responsible for its biological activity.

It is possible that research on this compound exists in proprietary or unpublished formats. However, based on the currently accessible scientific record, a comprehensive profile of its medicinal chemistry and biological activity cannot be constructed. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological properties of this specific chemical entity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Strategies for Lead Optimization and Potency Enhancement

In drug discovery, lead optimization is a critical process where a promising compound (a "hit" or "lead") is chemically modified to improve its desired properties. For a hypothetical lead compound like this compound, several strategies could be employed to enhance its potency and selectivity.

One common approach is Structure-Activity Relationship (SAR) analysis . This involves synthesizing a series of analogs by modifying specific parts of the molecule. For this compound, these modifications could include:

Substitution on the aniline (B41778) ring: Adding various functional groups (e.g., halogens, alkyls, hydroxyls) to the phenyl ring could influence the compound's electronic properties and its interactions with a biological target.

Modification of the cyclopentyl group: Altering the size or nature of the cycloalkyl group (e.g., changing to a cyclobutyl, cyclohexyl, or introducing heteroatoms) could affect the compound's hydrophobicity and steric fit within a target's binding pocket.

Alterations to the sulfonyl linker: While the sulfonyl group itself is a key structural feature, modifications are less common but could be explored to fine-tune electronic properties.

These analogs would then be tested in biological assays to determine how the changes affect potency. Techniques like high-throughput screening and computational modeling can guide these modifications, making the process more efficient. patsnap.comdanaher.com The goal is to identify modifications that lead to a significant improvement in biological activity, transforming a lead compound into a viable drug candidate. nih.govnih.gov

Impact of Conformational Preferences on Biological Function

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it dictates how well the molecule can bind to its biological target. nih.govmdpi.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is key.

The interaction between the cyclopentyl group and the sulfonyl aniline moiety can lead to various spatial arrangements. Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are often used to identify the most stable, low-energy conformers. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to validate these computational predictions. mdpi.com

The biologically active conformation is the specific shape the molecule adopts when it binds to its target. This may or may not be the lowest-energy conformation in solution. By understanding the conformational requirements of the target's binding site, chemists can design more rigid analogs that are "locked" into the active conformation, which can lead to a significant increase in potency and selectivity. nih.gov

Pharmacokinetic (PK) and Drug Metabolism and Pharmacokinetics (DMPK) Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The study of ADME is fundamental to understanding how a drug behaves in the body. mdpi.com For a compound like this compound, a typical ADME profile would be investigated as follows:

Absorption: This refers to how the compound enters the bloodstream. For orally administered drugs, this involves crossing the intestinal wall. The physicochemical properties of this compound, such as its lipophilicity (solubility in fats) and solubility in water, would be key determinants of its absorption. mdpi.comnih.govnih.gov

Distribution: Once absorbed, the compound is distributed throughout the body via the circulatory system. It may accumulate in certain tissues depending on its properties. The extent of plasma protein binding is also a critical factor.

Metabolism: The compound is chemically altered by enzymes, primarily in the liver. This biotransformation typically makes the compound more water-soluble to facilitate excretion. For an aniline derivative, metabolism often involves oxidation and conjugation reactions. jst.go.jpnih.govepa.gov

Excretion: The metabolized compound (and any remaining parent compound) is removed from the body, usually via urine or feces. epa.gov

In silico models are often used in early drug discovery to predict the ADME properties of compounds before extensive experimental testing is undertaken. mdpi.comnih.govnih.gov

Metabolite Identification and Metabolic Pathway Elucidation

Identifying the metabolites of a drug candidate is crucial for understanding its efficacy and safety. The metabolic pathways for aniline and sulfonamide-containing compounds are well-established and provide a likely model for this compound.

A primary metabolic pathway for aromatic amines like aniline is N-acetylation . jst.go.jpnih.govresearchgate.netderpharmachemica.com In this reaction, an acetyl group is added to the nitrogen atom of the aniline's amino group. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2.

The efficiency of the NAT2 enzyme can vary significantly among individuals due to genetic polymorphisms. This leads to different "acetylator phenotypes":

Slow acetylators: Individuals with less active NAT2 enzymes metabolize the compound more slowly, which can lead to higher blood concentrations of the parent drug.

Fast acetylators: Individuals with more active NAT2 enzymes metabolize the compound more rapidly.

This genetic variation can have significant implications for drug efficacy and toxicity. Computational models can help predict whether an aniline derivative is likely to undergo N-acetylation based on its electronic properties. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is central to the Phase I metabolism of most drugs. mdpi.comnutritionherbalcollective.com These enzymes catalyze oxidative reactions, which introduce or expose functional groups on the drug molecule, preparing it for Phase II conjugation reactions.

For an aniline derivative, CYP-mediated oxidation can occur at several positions:

N-hydroxylation: Oxidation of the amino group to a hydroxylamine is a common pathway for anilines and can sometimes lead to the formation of reactive metabolites. nih.gov

Ring hydroxylation: The addition of a hydroxyl group to the aromatic ring (at the ortho or para positions relative to the amino group) is another major metabolic route. nih.gov

Oxidation of the cyclopentyl group: The alkyl side chain can also be a site for hydroxylation.

Different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) may be involved in the metabolism of a single compound. nih.gov Identifying which specific CYP enzymes are responsible for the metabolism of this compound would be crucial for predicting potential drug-drug interactions. nih.gov

Glucuronide Conjugation and Aromatic Hydroxylation

There is no specific information available in the public domain detailing the glucuronide conjugation or aromatic hydroxylation of this compound.

In general, aniline and its derivatives undergo extensive metabolism in the body. Aromatic hydroxylation, a Phase I metabolic reaction often catalyzed by cytochrome P450 enzymes (like CYP2E1), introduces a hydroxyl group onto the aromatic ring. researchgate.netnih.gov This process increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. nih.gov

Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxylated metabolite, further increasing its hydrophilicity and facilitating its excretion from the body, typically via urine or bile. nih.govnih.gov For aniline itself, metabolites like N-acetyl-4-aminophenol are found predominantly as glucuronide and sulfate conjugates in urine. nih.gov The specific enzymes involved and the primary sites of hydroxylation and subsequent conjugation for this compound have not been documented.

Bioanalysis for Drug Concentration in Biological Matrices

No established or published bioanalytical methods specifically for the quantification of this compound in biological matrices (e.g., plasma, serum, urine) were found.

Development of such a method would typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These methods are chosen for their sensitivity and selectivity in detecting and quantifying a parent drug and its metabolites within complex biological samples. The process would require optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and detection parameters to ensure accuracy, precision, and reliability.

Bioavailability and Clearance Determinations

Specific data on the bioavailability and clearance rates of this compound are not available.

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.gov For orally administered compounds, it is a critical parameter influenced by absorption and first-pass metabolism. Clearance is a measure of the rate at which a drug is eliminated from the body. nih.gov These pharmacokinetic parameters are essential for determining dosing regimens and understanding a compound's behavior in the body. For aniline hydrochloride in rats, studies have shown rapid absorption and elimination, primarily through urine as conjugated metabolites. epa.gov However, these general findings for the parent aniline structure cannot be extrapolated to predict the specific pharmacokinetic profile of this compound without dedicated experimental studies.

Toxicological Assessment and Safety Profiling